1,1,1,5-Tetrachloropentane

Beschreibung

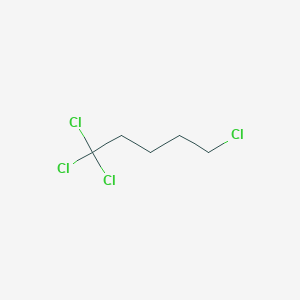

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,5-tetrachloropentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl4/c6-4-2-1-3-5(7,8)9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEWJVRACUZHQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCl)CC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073295 | |

| Record name | Pentane, 1,1,1,5-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-10-9 | |

| Record name | 1,1,1,5-Tetrachloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,1,1,5-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,5-Tetrachloropentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6702 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1,1,1,5-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1,5 Tetrachloropentane

Radical Chain Reaction-Based Synthesis

The synthesis of 1,1,1,5-tetrachloropentane can be effectively achieved through radical chain reactions, which are fundamental in the formation of carbon-chlorine bonds. These reactions typically involve the interaction of ethylene (B1197577) with a chlorine donor under conditions that promote the formation of free radicals.

Adduction Reactions of Ethylene with Carbon Tetrachloride

The adduction of ethylene with carbon tetrachloride is a primary method for synthesizing chlorinated alkanes. This process operates via a free-radical chain mechanism. The reaction is initiated by the formation of a trichloromethyl radical (•CCl₃) from carbon tetrachloride, often through the use of a chemical initiator like a peroxide. google.com

The propagation phase of the reaction consists of two main steps:

The trichloromethyl radical adds to the double bond of an ethylene molecule, forming a 3,3,3-trichloropropyl radical.

This newly formed radical then abstracts a chlorine atom from another molecule of carbon tetrachloride. This step yields 1,1,1,3-tetrachloropropane (B89638) and regenerates a trichloromethyl radical, which can then participate in another cycle of the chain reaction. google.comrutgers.edu

While this process can be tailored to favor the 1:1 adduct (1,1,1,3-tetrachloropropane), the reaction can continue, leading to the formation of higher telomers, including this compound. google.com

Telomerization Strategies for Targeted this compound Formation

Telomerization is an extension of the adduction reaction where the intermediate radical (in this case, the 3,3,3-trichloropropyl radical) adds to one or more molecules of ethylene before abstracting a chlorine atom. The formation of this compound specifically involves the addition of a second ethylene molecule to the initial adduct radical.

The general formula for the products of the telomerization of ethylene and carbon tetrachloride is Cl(CH₂CH₂)nCCl₃. google.com In this series of telomers, this compound corresponds to the n=2 adduct. The distribution of the resulting telomers, and thus the yield of this compound, is influenced by the molar ratio of the reactants and the chain transfer constant. researchgate.net When the reaction is initiated with a peroxide catalyst, a mixture of telomers where 'n' can range from 2 to 20 is often produced. google.com In some industrial processes, this compound and its isomers are considered heavy by-products that can be managed through process controls like periodical purges of the reactor system. google.comgoogle.com Controlling the degree of conversion of carbon tetrachloride can also serve as a strategy to minimize the formation of unwanted byproducts. epo.org

Radiation-Induced Synthetic Processes for this compound

The synthesis of tetrachloroalkanes from ethylene and carbon tetrachloride can also be initiated using gamma radiation. This method provides an alternative to chemical initiators for generating the necessary free radicals. Research has shown that the gamma-ray induced reaction between ethylene and carbon tetrachloride yields a mixture of products, including unreacted carbon tetrachloride, 1,1,1,3-tetrachloropropane, and this compound. cia.gov

The composition of the resulting mixture of tetrachloroalkanes is dependent on the molar ratio of the reactants in the irradiated mixture. cia.gov This indicates that the distribution of telomers, including the targeted this compound, can be influenced by adjusting the initial concentrations of ethylene and carbon tetrachloride under irradiation. cia.gov

Catalytic Approaches in this compound Production

Catalytic systems have been developed to enhance the efficiency and selectivity of the reaction between ethylene and carbon tetrachloride. These approaches often aim to control the extent of telomerization and favor the formation of specific adducts.

Iron and copper compounds have been found to be effective catalysts. For instance, a system employing iron powder as a catalyst and tributyl phosphate (B84403) as a co-catalyst can be used. google.comgoogle.com In such processes, this compound is often formed as a higher boiling point byproduct. google.com The reaction conditions for a representative iron-catalyzed process are detailed in the table below.

| Parameter | Range | Preferred Range | More Preferred Range |

|---|---|---|---|

| Molar Ratio (CCl₄ to Ethylene) | 0.02:1 to 50:1 | 0.1:1 to 4.0:1 | 1:1 to 3:1 |

| Temperature (°C) | 40 to 180 | 85 to 150 | - |

| Pressure (psia) | 50 to 120 | - | - |

| Residence Time (hours) | 0.01 to 24 | 1 to 12 | - |

Table based on data from patent literature describing an iron-catalyzed process for the reaction of carbon tetrachloride and ethylene. google.comgoogle.com

Chemical Transformations and Reaction Pathways of 1,1,1,5 Tetrachloropentane

Mechanistic Studies of Halogen Atom Transfer Reactions

Halogen atom transfer (HAT) is a fundamental process in radical chemistry, involving the transfer of a halogen atom from a neutral molecule to a radical species. In the context of 1,1,1,5-tetrachloropentane, the C-Cl bonds can be homolytically cleaved, particularly under the influence of metal catalysts, to generate carbon-centered radicals that can undergo further reactions.

Iron, being an abundant and low-cost metal, is an effective catalyst for atom transfer radical reactions. The mechanism for the iron-catalyzed reduction of polychloroalkanes like this compound generally involves a redox cycle between Fe(II) and Fe(III) species. The process is initiated by the reaction of an Fe(II) complex with the chloroalkane.

The trichloromethyl (CCl₃) group is particularly susceptible to this reaction due to the stability of the resulting dichloromethyl radical. The catalytic cycle can be summarized as follows:

Activation: An Fe(II) species, typically coordinated with ligands (L), reacts with this compound (R-Cl) to abstract a chlorine atom. This forms a carbon-centered radical (R•) and an Fe(III) complex. The C1 position is the most likely site of activation.

LₙFe(II) + Cl-C(Cl)₂(CH₂)₄Cl → LₙFe(III)Cl + •C(Cl)₂(CH₂)₄Cl

Propagation/Further Reaction: The generated radical intermediate can participate in various subsequent reactions, such as hydrogen atom abstraction from a solvent or a donor molecule, or addition to an alkene.

Deactivation/Regeneration: The Fe(III) species can deactivate a radical, regenerating the Fe(II) catalyst and the chloroalkane, establishing a dynamic equilibrium that controls the radical concentration.

The key components and their functions in this catalytic system are detailed in the table below.

| Component | Role in Catalytic Cycle | Example |

| Iron Precursor | Source of the catalytically active species | Iron(II) chloride (FeCl₂), Iron(III) chloride (FeCl₃) (reduced in situ) |

| Ligands (L) | Solubilize and modulate the redox potential of the iron center | Amines, Phosphines |

| Substrate | Source of the carbon-centered radical | This compound |

| Reducing Agent | (If starting with Fe(III)) Reduces the iron center to the active Fe(II) state | Metallic iron, Zinc |

| Solvent | Medium for the reaction; can influence catalyst activity | Acetonitrile, Dichloromethane |

The formation of radical intermediates is central to these transformations, allowing for C-C bond formation or reduction under relatively mild conditions.

Metal carbonyl complexes, particularly in their anionic form (metal carbonylates), can also facilitate chlorine atom transfer from polychlorinated alkanes. These complexes can act as potent nucleophiles or single-electron transfer agents. For example, dianions such as disodium (B8443419) tetracarbonylferrate, Na₂[Fe(CO)₄], are powerful reducing agents.

The reaction with this compound can proceed via two primary mechanistic pathways:

Nucleophilic Attack (Sₙ2): The metal carbonyl anion can directly attack one of the carbon atoms bearing a chlorine, displacing the chloride ion. This is more likely to occur at the less sterically hindered C5 position.

Single-Electron Transfer (SET): The metal carbonylate can transfer an electron to the polychloroalkane, leading to the formation of a radical anion which then fragments by losing a chloride ion to generate a carbon-centered radical.

A plausible SET mechanism involving an iron carbonyl complex is outlined below:

Electron Transfer: [Fe(CO)₄]²⁻ + R-Cl → [Fe(CO)₄]⁻• + [R-Cl]⁻•

Fragmentation: [R-Cl]⁻• → R• + Cl⁻

The resulting carbon radical can then dimerize, abstract a hydrogen atom, or be trapped by another metal carbonyl species. These reactions highlight the utility of metal carbonyls not just as sources of carbon monoxide but as reactive species for activating C-Cl bonds.

Dehydrochlorination Reaction Dynamics

Dehydrochlorination is an elimination reaction in which hydrogen chloride (HCl) is removed from the molecule, typically resulting in the formation of an alkene. In this compound, this reaction can be induced by a base. The regioselectivity of the elimination depends on which hydrogen atom is abstracted.

There are two primary possibilities for dehydrochlorination:

Elimination involving C2: Abstraction of a proton from C2 by a base can lead to the elimination of a chloride from C1, forming 1,1,5-trichloropent-1-ene .

Cl₃C-CH₂-CH₂-CH₂-CH₂Cl → Cl₂C=CH-CH₂-CH₂-CH₂Cl + HCl

Elimination involving C4: Abstraction of a proton from C4 can lead to the elimination of the chloride from C5, forming 1,1,1-trichloropent-4-ene .

Cl₃C-CH₂-CH₂-CH₂-CH₂Cl → Cl₃C-CH₂-CH₂-CH=CH₂ + HCl

The conditions for dehydrochlorination significantly influence the outcome and the competition with nucleophilic substitution. Strong, bulky bases and high temperatures in less polar solvents (like ethanol) favor elimination. However, for some polychlorinated alkanes, simple base-induced elimination can be challenging, and Lewis acid catalysts may be required to facilitate the reaction.

Selective Functionalization via Nucleophilic Substitution

The two different chlorinated sites in this compound offer opportunities for selective functionalization via nucleophilic substitution. The C5 position, being a primary monochloroalkane site, is generally more susceptible to classic Sₙ2 reactions than the C1 position. The C1 carbon, while also primary, is sterically hindered by the three chlorine atoms, which also electronically influence its reactivity.

This differential reactivity is exploited in multi-step syntheses. A notable application is the synthesis of amino acids such as DL-glutamic acid. In such a synthesis, one of the chlorinated ends of the pentane (B18724) chain is selectively hydrolyzed to a carboxylic acid, demonstrating the potential to manipulate these polychlorinated alkanes to introduce oxygen or nitrogen functionalities.

The table below illustrates potential nucleophilic substitution reactions and the resulting products.

| Nucleophile | Reagent Example | Potential Product at C5 |

| Hydroxide | Sodium Hydroxide (NaOH) | 1,1,1-trichloropentan-5-ol |

| Cyanide | Sodium Cyanide (NaCN) | 1,1,1-trichloropentane-5-carbonitrile |

| Azide | Sodium Azide (NaN₃) | 5-azido-1,1,1-trichloropentane |

| Ammonia | Ammonia (NH₃) | 1,1,1-trichloropentan-5-amine |

Controlling the reaction conditions (temperature, solvent, and concentration) is crucial to favor substitution over elimination and to achieve selective functionalization at the desired position.

Oxidation Pathways and Mechanisms

The oxidation of alkanes typically involves the conversion of carbon-hydrogen (C-H) bonds to carbon-oxygen (C-O) bonds. In this compound, the carbon of the trichloromethyl group is already in a high oxidation state. Therefore, oxidation is most likely to occur at the methylene (B1212753) (CH₂) groups at positions C2, C3, and C4.

Alkane oxidation generally proceeds through a free-radical mechanism, which can be initiated by heat, light, or a radical initiator.

Initiation: A radical initiator abstracts a hydrogen atom from the alkane chain, forming a carbon-centered radical.

R• + -CH₂- → RH + -CH•-

Propagation: The alkyl radical reacts with an oxidizing agent, such as molecular oxygen (O₂), to form a peroxy radical. This radical can then abstract a hydrogen from another molecule of the alkane to form a hydroperoxide and a new alkyl radical.

-CH•- + O₂ → -CH(OO•)-

-CH(OO•)- + -CH₂- → -CH(OOH)- + -CH•-

Termination: Radicals combine to form stable products.

The resulting hydroperoxides can be further converted to alcohols, ketones, or carboxylic acids depending on the reaction conditions and the specific carbon atom that is oxidized. The presence of electron-withdrawing chlorine atoms can influence the reactivity of the adjacent C-H bonds.

Reductive Dimerization Processes

Reductive dimerization involves the coupling of two molecules of a haloalkane to form a new carbon-carbon bond, typically mediated by a reducing agent like an alkali metal. This is characteristic of the Wurtz reaction.

For this compound, the most probable site for this reaction is the C5 position, as the C-Cl bond there is less sterically hindered. The reaction with a metal such as sodium would proceed through a radical or organometallic intermediate.

2 Cl₃C(CH₂)₄Cl + 2 Na → Cl₃C(CH₂)₈C(Cl)₃ + 2 NaCl

This process would yield 1,1,1,10,10,10-hexachlorodecane . The reaction mechanism involves the formation of an organosodium intermediate or a surface-mediated radical coupling.

Different reducing agents can be used to achieve this transformation, each with its own specific conditions and potential side reactions.

| Reducing Agent | Reaction Name/Type | Dimer Product |

| Sodium (Na) | Wurtz Reaction | 1,1,1,10,10,10-Hexachlorodecane |

| Zinc (Zn) | Organozinc Coupling | 1,1,1,10,10,10-Hexachlorodecane |

| Magnesium (Mg) | Grignard Coupling | 1,1,1,10,10,10-Hexachlorodecane |

These reductive processes provide a pathway to extend the carbon chain and synthesize larger, symmetrically substituted polychlorinated alkanes.

Synthesis of Advanced Derivatives and Complex Molecules Utilizing 1,1,1,5 Tetrachloropentane As a Precursor

Amino Acid Synthesis via 1,1,1,5-Tetrachloropentane Intermediates

The strategic placement of chlorine atoms in this compound enables multi-step synthetic pathways to produce several essential amino acids.

A process for synthesizing DL-lysine from this compound has been developed, involving a seven-step sequence. oup.com The initial step involves the dehydrochlorination of the starting material to yield 1,1,5-trichloropentene-1 in the presence of a catalyst like anhydrous ferric chloride. oup.com

Due to the inert nature of the dichlorovinyl group towards nucleophilic reagents, the 1,1,5-trichloropentene-1 is then treated with potassium cyanide in a dimethylformamide (DMF) solution. This step produces 1,1-dichloro-5-cyanopentene-1. oup.com Subsequent hydrogenation of this intermediate is carried out under high pressure using a Raney cobalt catalyst, which selectively targets the nitrile group to form 1,1-dichloro-6-aminohexene-1. oup.com

The amino group is then acylated by heating it with phthalic anhydride (B1165640), yielding 1,1-dichloro-6-phthaliminohexene-1. oup.com This compound undergoes a reaction with chlorine in a sulfuric acid solution, where a chlorine atom and a sulfuric acid residue are added across the double bond. The resulting adduct decomposes with water to give 2-chloro-6-phthaliminocaproic acid. oup.com This product is then aminated with aqueous ammonia. The resulting phthaliminolysine is not crystallized but is directly hydrolyzed with hydrochloric acid to yield DL-lysine, which is then separated and purified as DL-lysine monohydrochloride. oup.com

| Catalyst | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| Ferric chloride | 140 | 4 | 80.1 |

| Aluminum chloride | 140 | 4 | 75.5 |

| Zinc chloride | 140 | 4 | 65.2 |

| Stannic chloride | 140 | 4 | 55.3 |

Table 1. Dehydrochlorination of this compound with various Friedel-Crafts type catalysts. The yield was calculated accounting for recovered tetrachloropentane (B12663358). oup.com

A novel pathway for the synthesis of DL-glutamic acid from this compound has been established, proceeding through a five-step process. oup.com The trichloromethyl group in the starting material is inert to nucleophilic reagents, allowing the chlorine atom at the other end to be selectively substituted. oup.com A convenient method involves treating the tetrachloropentane with potassium acetate (B1210297) in glacial acetic acid, followed by saponification to yield 1,1,1-trichloro-5-hydroxypentane. oup.com

This alcohol is then oxidized to 1,1,1-trichloro-5-pentanoic acid. While oxidation with chromic anhydride gives a poor yield, using potassium permanganate (B83412) in an aqueous solution can afford a yield of over 90%. oup.com The subsequent step involves the dehydrochlorination of the trichloroethyl group to a dichlorovinyl group by heating in the presence of a Lewis acid catalyst. oup.com It was found that weaker Lewis acids, such as bismuth chloride, provided the best results, as stronger acids like aluminum chloride led to increased resinous by-products and lower yields. oup.com The resulting product is then hydrolyzed with hydrochloric acid, affording DL-glutamic acid in an 87% yield. oup.com

| Catalyst | Amount (g) | Temperature (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Bismuth chloride | 1.0 | 160 | 3 | 85.4 |

| Ferric chloride | 1.0 | 160 | 3 | 65.2 |

| Aluminum chloride | 1.0 | 160 | 3 | 41.5 |

| Zinc chloride | 1.0 | 160 | 3 | 25.3 |

Table 2. Effect of different Lewis acid catalysts on the dehydrochlorination of 1,1,1-trichloro-5-pentanoic acid. oup.com

The utility of this compound as a precursor extends to the synthesis of other amino acids, specifically DL-proline and DL-ornithine. Research by Russian scientists has demonstrated the preparation of both DL-proline and DL-ornithine starting from this compound. acs.orgacs.org This work highlights the versatility of ethylene-carbon tetrachloride telomers as foundational materials for amino acid synthesis. oup.comacs.orgacs.org

Dicarboxylic Acid Synthesis Routes from this compound

While this compound is a documented precursor for amino acids, its role in the synthesis of long-chain dicarboxylic acids is not established in the reviewed literature.

Dodecanedioic acid (DDDA) is a commercially significant dicarboxylic acid, primarily used as a comonomer in the production of polymers like Nylon-6,12. confex.com The conventional industrial synthesis of DDDA begins with the trimerization of 1,3-butadiene (B125203) to form 1,5,9-cyclododecatriene. googleapis.comwikipedia.org This intermediate is then hydrogenated to cyclododecane, which is subsequently oxidized to a mixture of cyclododecanol (B158456) and cyclododecanone. The final step involves oxidation of this mixture with nitric acid to produce dodecanedioic acid. googleapis.comwikipedia.org Alternative methods include production via fermentation using specific yeast strains. wikipedia.org The available scientific literature does not describe a synthetic route for dodecanedioic acid that utilizes this compound as the starting material.

Hexadecanedioic acid can be synthesized through various methods. One documented route involves a chain extension of a shorter dicarboxylic acid. For instance, the mono-ester acid chloride of sebacic acid (a C10 dicarboxylic acid) can be condensed with 1-morpholino-1-cyclohexene, which after a series of reactions, yields hexadecanedioic acid (a C16 dicarboxylic acid) in a 32% yield. orgsyn.org There is no information in the reviewed literature detailing a synthesis pathway for hexadecanedioic acid that originates from this compound.

Synthesis of 5,5'-Oxydivaleric Acid

The synthesis of 5,5'-Oxydivaleric acid from this compound represents a multi-step process that leverages the reactivity of the terminal chloro-substituted carbons. The proposed pathway involves two primary stages: the formation of a key intermediate, 5-chlorovaleric acid, followed by a coupling reaction to form the target ether-linked dicarboxylic acid.

Step 1: Hydrolysis to 5-Chlorovaleric Acid

The initial step involves the selective hydrolysis of the trichloromethyl group (CCl₃) at one end of the this compound molecule. This transformation is typically achieved by treatment with a strong acid, such as concentrated sulfuric acid. The CCl₃ group is converted into a carboxylic acid group (-COOH), yielding 5-chlorovaleric acid. This intermediate retains the chlorine atom at the C-5 position, which is crucial for the subsequent etherification step.

Step 2: Formation of 5,5'-Oxydivaleric Acid

The formation of the ether linkage in 5,5'-oxydivaleric acid can be achieved through a reaction analogous to the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com In a plausible route, the sodium salt of 5-chlorovaleric acid is treated with a base. One molecule can act as a nucleophile (after conversion of the chloro- group to a hydroxyl group) and another as the substrate. The alkoxide of 5-hydroxyvaleric acid would attack the electrophilic carbon of 5-chlorovaleric acid, displacing the chloride and forming the ether bond. This results in the final product, 5,5'-oxydivaleric acid.

| Step | Reactant | Key Reagents | Intermediate/Product | Transformation |

|---|---|---|---|---|

| 1 | This compound | Concentrated H₂SO₄, H₂O | 5-Chlorovaleric Acid | Hydrolysis of -CCl₃ to -COOH |

| 2 | 5-Chlorovaleric Acid | Base (e.g., NaOH) | 5,5'-Oxydivaleric Acid | Nucleophilic Substitution (Williamson-type Synthesis) |

Higher Chlorinated Analogue Synthesis: Decachloropentane

The synthesis of decachloropentane, the fully chlorinated analogue of pentane (B18724), from this compound involves an exhaustive chlorination process. This is typically achieved through a free-radical substitution reaction, often initiated by ultraviolet (UV) light, known as photochlorination. wikipedia.org This industrial process allows for the progressive replacement of the remaining hydrogen atoms on the pentane backbone with chlorine atoms.

The reaction proceeds via a free-radical chain mechanism:

Initiation: UV light provides the energy for the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).

Cl₂ + UV light → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the tetrachloropentane molecule, creating an alkyl radical and a molecule of hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to form a more highly chlorinated pentane and a new chlorine radical, which continues the chain reaction. This step repeats until all hydrogens are substituted.

C₅H₈Cl₄ + Cl• → C₅H₇Cl₄• + HCl

C₅H₇Cl₄• + Cl₂ → C₅H₇Cl₅ + Cl•

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two chlorine radicals or an alkyl radical with a chlorine radical.

Cl• + Cl• → Cl₂

C₅Cl₉• + Cl• → C₅Cl₁₀ (Decachloropentane)

Achieving complete chlorination to yield decachloropentane requires forcing conditions, such as a high concentration of chlorine and prolonged exposure to UV radiation, to ensure all eight hydrogen atoms on the this compound molecule are substituted.

Exploration in Fine Chemical and Pharmaceutical Intermediate Production

This compound serves as a valuable starting material for the synthesis of various fine chemicals and intermediates used in the pharmaceutical industry. Its utility stems from the differential reactivity of its chlorinated carbons, which allows for selective chemical transformations to build more complex molecules, including essential amino acids and heterocyclic structures.

A notable application is in the synthesis of DL-Lysine, an essential amino acid. A multi-step process has been documented that transforms this compound into DL-Lysine, demonstrating its role as a foundational building block. oup.com

| Step | Starting Material | Key Transformation | Intermediate Product | Reported Yield |

|---|---|---|---|---|

| 1 | This compound | Dehydrochlorination | 1,1,5-Trichloropentene-1 | 85% |

| 2 | 1,1,5-Trichloropentene-1 | Cyanation | 1,1-Dichloro-5-cyanopentene-1 | 72% |

| 3 | 1,1-Dichloro-5-cyanopentene-1 | Selective Hydrogenation of Nitrile | 1,1-Dichloro-6-aminohexene-1 | 90% |

| 4 | 1,1-Dichloro-6-aminohexene-1 | Phthaloylation of Amine | 1,1-Dichloro-6-phthalimidohexene-1 | 96% |

| 5 | 1,1-Dichloro-6-phthalimidohexene-1 | Chlorination and Hydrolysis | 2-Chloro-6-phthaliminocaproic Acid | 95% |

| 6 | 2-Chloro-6-phthaliminocaproic Acid | Amination | 2-Amino-6-phthaliminocaproic Acid | - |

| 7 | 2-Amino-6-phthaliminocaproic Acid | Hydrolysis | DL-Lysine Monohydrochloride | - |

Furthermore, the derivatives of this compound are crucial for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, the five-carbon backbone of this molecule is ideal for constructing six-membered rings like piperidines. The synthesis of 1,5-diaminopentane (also known as cadaverine), a key intermediate, can be envisioned from this compound. This would involve the conversion of the terminal chlorinated carbons into amine groups. 1,5-Diaminopentane is not only a precursor for piperidine (B6355638) synthesis through cyclization reactions but is also used in the production of high-performance polyamides. alfa-chemistry.comguidechem.com

The synthetic pathway could involve the amination of the terminal chlorine at C-5 and the reductive amination of the carboxylic acid derived from the C-1 trichloromethyl group. This conversion to 1,5-difunctionalized pentanes highlights the role of this compound as a versatile precursor for both pharmaceutical and polymer applications.

Advanced Characterization Methodologies for 1,1,1,5 Tetrachloropentane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1,1,1,5-tetrachloropentane and related compounds. These techniques provide detailed information about the connectivity of atoms and the functional groups present, which is crucial for confirming the identity and structure of telomers and their derivatives.

Infrared Absorption Spectroscopy in Telomer Characterization

Infrared (IR) absorption spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound and its telomers is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

The primary absorptions are due to C-H stretching and bending vibrations, as well as the characteristic C-Cl stretching vibrations. In simple alkanes, C-H stretching typically occurs in the 2850–3000 cm⁻¹ region, while C-H bending (scissoring) vibrations are observed around 1450–1470 cm⁻¹. orgchemboulder.com For chlorinated hydrocarbons, the C-Cl stretching vibrations are particularly informative and generally appear at lower wavenumbers, often in the range of 600-800 cm⁻¹, due to the mass of the chlorine atom. spectroscopyonline.com The intensity of these C-Cl absorption bands is typically strong. spectroscopyonline.com

The IR spectrum of this compound is available in the NIST Chemistry WebBook and presents a condensed phase spectrum. nist.gov Analysis of this spectrum reveals key absorption bands that are consistent with its molecular structure.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed in this compound |

|---|---|---|

| C-H Stretching | 2850-3000 | Present |

| C-H Bending (Scissoring) | 1450-1470 | Present |

| C-Cl Stretching | 600-800 | Present |

Mass Spectrometry for Molecular Fingerprinting and Classification

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. For this compound, which has a molecular formula of C₅H₈Cl₄, the calculated molecular weight is approximately 209.93 g/mol . epa.gov

A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern that arises from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This results in characteristic M+2 and M+4 peaks for the molecular ion and its chlorine-containing fragments. The fragmentation of aliphatic chlorinated compounds under electron ionization (EI) often involves the loss of chlorine atoms and cleavage of the carbon-carbon bonds.

The PubChem database provides mass spectrometry data for this compound, highlighting the most abundant fragments observed.

| m/z Value | Relative Abundance | Possible Fragment Ion |

|---|---|---|

| 101 | Top Peak | [C₄H₆Cl]⁺ |

| 55 | 2nd Highest | [C₄H₇]⁺ |

| 137 | 3rd Highest | [C₃H₄Cl₃]⁺ |

Chromatographic Analysis for Reaction Monitoring and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture, making them ideal for monitoring the progress of chemical reactions and assessing the purity of the final products. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used for the analysis of chlorinated hydrocarbons.

Gas chromatography is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. The NIST Chemistry WebBook provides gas chromatography data for this compound, including the Kovats retention index, which is a measure of the retention time of a compound relative to a series of n-alkanes. This index is valuable for compound identification.

High-performance liquid chromatography is a versatile technique for purity assessment, as it can separate a target compound from its impurities, allowing for their quantification. moravek.com For complex mixtures of chlorinated compounds, such as telomerization reaction products, HPLC can be coupled with mass spectrometry (LC-MS) for enhanced separation and identification of individual components. nih.gov

The progress of a telomerization reaction to produce this compound or its derivatives can be effectively monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC or HPLC. This allows for the determination of the consumption of reactants and the formation of products over time.

| Technique | Application | Key Parameters/Considerations |

|---|---|---|

| Gas Chromatography (GC) | Reaction Monitoring, Purity Assessment | Column type, temperature program, detector (e.g., FID, ECD), Kovats retention index |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment of less volatile derivatives | Stationary phase, mobile phase composition, detector (e.g., UV, RI, MS) |

Computational and Theoretical Chemistry Studies on 1,1,1,5 Tetrachloropentane

Quantum Chemical Calculations for Reaction Pathway Prediction and Mechanistic Insight

Quantum chemical calculations are instrumental in predicting the course of chemical reactions and understanding their underlying mechanisms. nih.govresearchgate.net For 1,1,1,5-tetrachloropentane, these calculations can be used to explore potential transformation pathways, such as dehydrochlorination or nucleophilic substitution. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step mechanism of a reaction. nih.gov

The primary goal of such calculations is to determine the activation energies for various possible reaction pathways. A lower activation energy implies a more favorable reaction pathway. For instance, in a dehydrochlorination reaction, quantum chemical calculations could predict whether the elimination of HCl would preferentially lead to the formation of a double bond at a specific position along the pentane (B18724) chain.

Table 1: Hypothetical Activation Energies for Dehydrochlorination of this compound

| Reaction Pathway | Product | Calculated Activation Energy (kJ/mol) |

| Elimination at C1-C2 | 1,1,5-trichloro-1-pentene | 150 |

| Elimination at C4-C5 | 1,1,1-trichloro-4-pentene | 180 |

Note: The data in this table is illustrative and represents the type of output expected from quantum chemical calculations.

These calculations can also provide insights into the chemoselectivity of reactions involving this compound. By analyzing the electron distribution and steric factors, it is possible to predict which of the chlorine atoms is more susceptible to nucleophilic attack.

Molecular Dynamics and Conformational Analysis

The flexible nature of the pentane backbone in this compound allows it to adopt numerous spatial arrangements, or conformations. Molecular dynamics simulations and conformational analysis are employed to identify the most stable conformations and to understand the dynamics of their interconversion.

A systematic scan of the potential energy surface is performed by rotating the dihedral angles of the carbon-carbon bonds in the pentane chain and calculating the energy at each step. This process reveals the energy barriers between different conformations and identifies the lowest energy, and therefore most stable, structures. For this compound, the key dihedral angles along the C1-C2, C2-C3, and C3-C4 bonds would be of primary interest.

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | 180° | 0 |

| Gauche | 60° | 0.9 |

| Eclipsed | 0° | 5.0 |

Note: This table presents a simplified, hypothetical representation of conformational analysis results.

Understanding the conformational preferences of this compound is crucial as it can significantly influence its reactivity and physical properties.

Application of Machine Learning and Molecular Descriptors in Structure-Reactivity Relationships

In recent years, machine learning has emerged as a powerful tool in chemistry for predicting the properties and reactivity of molecules. researchgate.net For this compound and related compounds, machine learning models can be trained on datasets of known molecules to establish structure-reactivity relationships. This involves the calculation of various molecular descriptors, which are numerical representations of the chemical information encoded within a molecule's structure.

These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (describing atomic connectivity), or quantum-chemical (e.g., HOMO/LUMO energies). By correlating these descriptors with experimentally determined reactivity, a predictive model can be developed.

Table 3: Selected Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Molecular Weight | 209.93 g/mol | epa.gov |

| XLogP3-AA | 3.7 | guidechem.com |

| Complexity | 65.8 | guidechem.com |

| Rotatable Bond Count | 3 | guidechem.com |

| Heavy Atom Count | 9 | guidechem.com |

These models can then be used to predict the reactivity of new or untested compounds, accelerating the discovery and design of new molecules and reactions.

Modeling of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can provide a detailed picture of the electron distribution within this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, an analysis of the molecular orbitals can reveal how the atomic orbitals of carbon, hydrogen, and chlorine combine to form the bonding and antibonding framework of the molecule. Mapping the electrostatic potential onto the electron density surface can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing further clues about its reactive sites.

Table 4: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -11.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 10.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are hypothetical and for illustrative purposes.

These theoretical models provide a deeper understanding of the intrinsic properties of this compound, guiding experimental investigations into its chemical behavior.

Environmental Transport and Fate Studies of 1,1,1,5 Tetrachloropentane Excluding Toxicology

Persistence and Environmental Distribution in Various Media

The persistence of chlorinated hydrocarbons like 1,1,1,5-tetrachloropentane in the environment is a significant concern. These compounds are generally resistant to degradation. Chlorinated alkanes with up to 20 carbon atoms are recognized for their persistence and potential for bioaccumulation canada.ca. For instance, short-chain chlorinated paraffins (SCCPs, C10-C13) are classified as persistent organic pollutants (POPs) under the Stockholm Convention industrialchemicals.gov.auresearchgate.net. The environmental half-life of some SCCPs in freshwater and marine sediments can be substantial, estimated at 1630 days and 450 days, respectively, under aerobic conditions, with even slower degradation under anaerobic conditions industrialchemicals.gov.au. Given its structure, this compound is expected to exhibit similar persistence.

The distribution of this compound in the environment is dictated by its partitioning behavior between air, water, soil, and sediment. Its computed octanol-water partition coefficient (Log K_ow) of 3.7 suggests a tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water nih.govitrcweb.org. While some shorter-chain chlorinated alkanes have sufficient volatility to undergo long-range atmospheric transport canada.ca, the relatively low volatility of many chlorinated paraffins means that direct emissions to the aquatic environment are a more likely route of dispersal . Therefore, this compound released into the environment would primarily be found in soil and aquatic sediments.

| Property | Predicted Value for this compound | Implication for Environmental Distribution |

| Molecular Weight | 209.9 g/mol nih.gov | Influences transport and diffusion rates. |

| Log K_ow (XLogP3) | 3.7 nih.gov | Moderate potential to adsorb to soil and sediment organic carbon. |

| Water Solubility | Low (inferred) | Tends to partition out of the water column. |

| Vapor Pressure | Low (inferred) | Limited volatilization from water and soil surfaces. |

Biodegradation Pathways and Rates in Environmental Systems

The degradation of chlorinated hydrocarbons such as this compound can occur through both abiotic and biotic pathways, although these processes are generally slow. Abiotic degradation can involve processes like hydrolysis and dehydrohalogenation cloudfront.net. For example, the hydrolysis of 1,1,2,2-tetrachloroethane (B165197) is pH-dependent, occurring faster under neutral to basic conditions epa.gov.

Bioaccumulation Potential Modeling and Ecological Transfer

Bioaccumulation is the process by which a chemical accumulates in an organism to a concentration higher than that in the surrounding environment ca.gov. For organic compounds like this compound, the potential for bioaccumulation is often estimated using its octanol-water partition coefficient (Log K_ow). A Log K_ow value greater than 3.5 suggests a potential to bioaccumulate ca.gov. With a calculated XLogP3 (a model for Log K_ow) of 3.7, this compound is expected to have bioaccumulative properties nih.gov.

The bioconcentration factor (BCF) is a key metric used to quantify bioaccumulation, representing the ratio of a chemical's concentration in an organism to that in the water cefas.co.uk. For many organic chemicals, BCF can be estimated from Log K_ow ecetoc.org. Chemicals with high lipophilicity (high Log K_ow) are more prone to being bioaccumulated from water nih.gov. Short-chain chlorinated paraffins, which are structurally similar to this compound, have been shown to bioaccumulate in aquatic organisms researchgate.netacs.orgmdpi.com. These compounds can also biomagnify, meaning their concentration increases at successively higher levels in the food chain mdpi.comservice.gov.uk. Given its properties, this compound likely poses a risk for accumulation in aquatic and terrestrial food webs.

| Compound Class | Carbon Chain Length | Log K_ow Range | Typical BCF Values | Bioaccumulation Potential |

| Short-Chain Chlorinated Paraffins (SCCPs) | C10-C13 | 4.8 - 8.1 acs.org | > 5,000 | High / Very High |

| Medium-Chain Chlorinated Paraffins (MCCPs) | C14-C17 | 5.5 - 8.2 pops.int | 1,000 - 5,000 | Moderate to High |

| This compound | C5 | ~3.7 nih.gov | Not Measured | Moderate (Predicted) |

Advanced Environmental Monitoring Techniques and Analytical Challenges

The detection and quantification of specific chlorinated hydrocarbons like this compound in environmental samples present significant analytical challenges. These challenges stem from the complexity of environmental matrices (e.g., soil, water, biota) and the potential presence of numerous isomers and related chlorinated compounds researchgate.net.

Gas chromatography coupled with mass spectrometry (GC-MS) is a preferred method for the trace detection of chlorinated hydrocarbons due to its high sensitivity and selectivity . High-performance liquid chromatography (HPLC) can also be employed to quantify degradation products . However, a major hurdle is the differentiation of critical pairs—co-eluting isobaric or isomeric species—which can interfere with accurate quantification nih.gov.

Recent advancements in environmental monitoring are moving towards more sophisticated techniques. These include the use of high-resolution mass spectrometry for better compound identification and the development of advanced biosensors and molecular techniques for rapid and reliable assessment elsevier.comhilarispublisher.com. Despite these advancements, the lack of certified analytical standards for every individual chlorinated hydrocarbon, including this compound, remains a significant obstacle to precise environmental monitoring .

Frameworks for Environmental Risk Assessment of Chlorinated Hydrocarbons

Environmental risk assessment for chemicals like this compound follows a structured framework that evaluates potential adverse effects on ecosystems service.gov.uk. A key component of this is the PBT assessment, which considers the substance's P ersistence, B ioaccumulation potential, and T oxicity ethz.ch. Chlorinated alkanes are often subject to these assessments due to concerns about their environmental persistence and bioaccumulation potential canada.caindustrialchemicals.gov.au.

Future Research Directions and Unaddressed Challenges in 1,1,1,5 Tetrachloropentane Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

Traditional methods for the synthesis of polychlorinated alkanes, such as free-radical halogenation, often suffer from a lack of selectivity and poor atom economy, leading to the formation of complex mixtures of isomers and significant waste streams. wikipedia.orgsavemyexams.comsavemyexams.comlibretexts.org In the case of 1,1,1,5-tetrachloropentane, achieving the desired substitution pattern while minimizing byproducts is a considerable challenge.

Future research must prioritize the development of "green" synthetic methodologies that are both sustainable and atom-economical. This involves exploring alternative chlorinating agents and catalytic systems that offer greater control over the reaction. Key areas for investigation include:

Catalytic Chlorination: The use of transition-metal catalysts for the selective chlorination of alkanes is a promising avenue. google.comresearchgate.net Research into catalysts that can direct the chlorination to specific positions on the pentane (B18724) backbone would be highly valuable. For instance, developing catalysts that favor the formation of the 1,1,1-trichloromethyl group while selectively chlorinating the terminal methyl group would be a significant advancement.

Photochemical Methods: Photochemical reactions offer a potentially milder and more selective route to halogenated compounds. google.comaaru.edu.jo Investigating the use of specific photosensitizers and flow-chemistry setups could lead to more controlled and efficient syntheses of this compound.

Alternative Halogen Sources: Moving away from elemental chlorine towards safer and more manageable halogenating agents is a key aspect of green chemistry. The exploration of N-chlorosuccinimide (NCS) and other N-chloroamides as reagents for the site-selective chlorination of alkanes presents a promising alternative. nih.gov

The principles of atom economy, which emphasize maximizing the incorporation of all reactant atoms into the desired product, should be a guiding principle in the design of new synthetic routes.

| Reaction Type | Traditional Reagents | Potential Sustainable Alternatives | Key Challenges |

| Free-Radical Chlorination | Cl2 gas, UV light | N-Chloroamides, Catalytic systems | Poor selectivity, formation of isomers, over-chlorination |

| Catalytic Chlorination | Various metal chlorides | Hypervalent iodine catalysts, Manganese porphyrins | Catalyst stability, regioselectivity, cost |

| Photochemical Chlorination | Cl2 gas | Photosensitizers, alternative chlorine sources | Quantum yield, reactor design, byproduct formation |

Design of Highly Selective Catalytic Systems for Derivatization

The functionalization of the carbon-hydrogen (C-H) bonds in this compound offers a direct route to a variety of valuable derivatives without the need for pre-functionalized starting materials. However, the presence of multiple C-H bonds with similar reactivity makes selective derivatization a significant hurdle. youtube.com

Future research should focus on the design of sophisticated catalytic systems that can achieve high levels of chemo-, regio-, and stereoselectivity in the derivatization of this compound. Important areas of exploration include:

Directed C-H Activation: Employing directing groups that can position a catalyst in close proximity to a specific C-H bond is a powerful strategy for achieving regioselectivity. nih.gov Research into removable directing groups that can be temporarily installed on the this compound molecule could enable the selective functionalization of specific methylene (B1212753) or methyl groups.

Shape-Selective Catalysis: The use of zeolites or other microporous materials as catalysts can impart shape selectivity, favoring the reaction at sterically accessible positions. This approach could be used to differentiate between the various C-H bonds in this compound.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. researchgate.net The development of photocatalytic systems that can selectively activate specific C-H bonds in the presence of the carbon-chlorine bonds of this compound would be a significant breakthrough.

Exploration of Novel Reaction Chemistries and Transformation Pathways

Beyond simple substitution and elimination reactions, the unique structure of this compound, with its trichloromethyl group and a single chlorine on the opposite end of the carbon chain, opens the door to novel and underexplored reaction chemistries.

Future research should aim to uncover and develop new transformation pathways for this molecule. Potential areas of interest include:

Intramolecular Cyclization Reactions: The 1,5-disposition of the chloro and trichloromethyl groups could facilitate intramolecular cyclization reactions to form five- or six-membered rings containing chlorine atoms. These cyclic products could serve as valuable building blocks in organic synthesis.

Reductive Dechlorination: Investigating selective reductive dechlorination reactions could provide access to partially chlorinated pentanes that are difficult to synthesize by other means. The development of catalysts that can selectively remove one or more chlorine atoms would be of particular interest.

Dehydrochlorination Chemistry: While dehydrochlorination is a known reaction of chlorinated alkanes, a detailed study of the dehydrochlorination of this compound could reveal interesting regiochemical outcomes and lead to the synthesis of novel chlorinated alkenes. researchgate.netresearchgate.net

Integration of Advanced Computational Methods for Predictive Design

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. mdpi.com The application of these methods to the study of this compound can provide valuable insights into its structure, reactivity, and potential reaction pathways, thereby guiding experimental efforts.

Future research should leverage advanced computational methods for the predictive design of new synthetic routes and catalytic systems. Key applications include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and determine the transition state energies for various synthetic transformations, helping to predict the feasibility and selectivity of new reactions. researchgate.netrsc.org

Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems for the synthesis and derivatization of this compound.

Prediction of Physicochemical Properties: Computational models can be used to predict important physicochemical properties of this compound and its derivatives, which is crucial for understanding their environmental fate and for designing separation and purification processes. nih.gov

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of activation energies, prediction of spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different solvent environments, study of conformational changes. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity of derivatives based on their molecular structure. |

Comprehensive Environmental Kinetic and Mechanistic Studies for Long-Term Behavior

The widespread use of chlorinated hydrocarbons has raised concerns about their persistence and long-term effects on the environment. canada.canih.gov A thorough understanding of the environmental fate of this compound is essential for assessing its potential risks and for developing strategies for its remediation.

Future research must focus on comprehensive kinetic and mechanistic studies to elucidate the long-term behavior of this compound in various environmental compartments. Key areas for investigation include:

Biodegradation Pathways: Identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved is crucial for understanding its natural attenuation. nih.govnih.govasm.orgnih.govkemdiktisaintek.go.id Studies on analogous chlorinated alkanes have shown that the position of chlorine atoms can significantly influence biodegradability. nih.gov

Abiotic Degradation Processes: Investigating abiotic degradation pathways, such as hydrolysis and photolysis, will provide a more complete picture of the environmental persistence of this compound. nih.govresearchgate.net The rates of these processes under different environmental conditions (e.g., pH, temperature, presence of natural photosensitizers) need to be determined.

Transport and Fate Modeling: Developing and validating models that can predict the transport and fate of this compound in soil, water, and air is essential for risk assessment. epa.govrsdynamics.comnih.gov These models should incorporate data on its physicochemical properties, as well as its biotic and abiotic degradation rates.

Understanding the complete lifecycle of this compound, from its synthesis to its ultimate environmental fate, is a critical challenge that will require a multidisciplinary approach combining synthetic chemistry, catalysis, computational modeling, and environmental science. Addressing these unaddressed challenges will not only advance our fundamental understanding of chlorinated hydrocarbon chemistry but also contribute to the development of safer and more sustainable chemical technologies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,1,1,5-tetrachloropentane, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via dehydrochlorination or catalytic chlorination. For example, heating this compound with anhydrous FeCl₃ at 45–60°C promotes HCl elimination, yielding 1,1,5-trichloropent-1-ene with 86% efficiency . Key factors include catalyst selection (e.g., FeCl₃ vs. Lewis acids like ZnCl₂), temperature control (45–60°C), and post-reaction purification (e.g., vacuum distillation).

Q. How can researchers address challenges in characterizing this compound using mass spectrometry (EI-MS)?

- Methodological Answer : Due to rapid fragmentation of its molecular ion ([M]⁺), direct detection of the molecular peak is often absent in EI-MS. Instead, focus on fragment peaks such as [M−Cl]⁺ or [M−HCl]⁺. Use high-resolution MS to resolve isotopic patterns (e.g., Cl³⁵/Cl³⁷) and confirm structural assignments. Complementary techniques like NMR or IR spectroscopy are recommended for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.